Quercetin-3-arabinofuranoside

Description

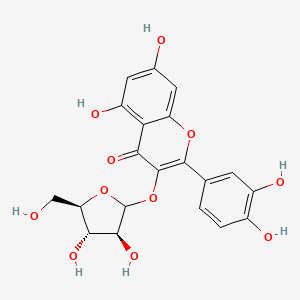

Structure

3D Structure

Propriétés

Numéro CAS |

168293-37-6 |

|---|---|

Formule moléculaire |

C20H20O11 |

Poids moléculaire |

436.37 |

Nom IUPAC |

3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20?/m1/s1 |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |

Origine du produit |

United States |

Pharmacokinetics and Metabolism of Quercetin-3-Arabinofuranoside (Avicularin) In Vivo: A Technical Guide

Executive Summary

Quercetin-3-O- α -L-arabinofuranoside, commonly known as avicularin, is a bioactive flavonol glycoside found in various medicinal plants and dietary sources such as cranberries and apples. Despite its potent anti-inflammatory, anti-adipogenic, and chemo-sensitizing properties, its clinical translation relies heavily on understanding its in vivo behavior. This whitepaper synthesizes the pharmacokinetic (PK) profile, metabolic biotransformation, and pharmacodynamic mechanisms of avicularin, providing validated experimental protocols for bioanalytical quantification and protein binding assessment.

In Vivo Pharmacokinetics: Absorption, Distribution, and Elimination

The pharmacokinetic profile of avicularin is characterized by rapid systemic clearance and moderate plasma protein binding, necessitating precise bioanalytical methodologies for accurate modeling.

Systemic Exposure and Compartmental Modeling

Following intravenous (IV) bolus administration in rat models, avicularin exhibits a biphasic decline in plasma concentration, best described by a two-compartment model using nonlinear mixed-effects modeling[1]. The initial rapid distribution phase ( t1/2α ) reflects the compound's partitioning into highly perfused peripheral tissues, while the terminal elimination phase ( t1/2β ) is notably short, averaging approximately 0.8 hours[2].

The pharmacokinetics of avicularin remain linear across a dose range of 1 mg/kg to 5 mg/kg[1]. The compound is rapidly eliminated from the systemic circulation within 1 hour post-dose[3].

Plasma Protein Binding (PPB)

Protein binding significantly dictates the volume of distribution and the fraction of unbound (pharmacologically active) drug. Utilizing ultrafiltration methods, the plasma protein binding of avicularin in rat plasma is established at 64% [4]. This moderate binding affinity suggests that a substantial free fraction is available for tissue penetration and target engagement, but it also contributes to the rapid clearance rate observed in vivo.

Allometric Scaling to Human Equivalent Doses (HED)

To project human dosing from preclinical rat data, allometric scaling is employed. The scaling centers on the median rat weight (0.23 kg), applying standard physiological power coefficients: 0.75 for clearance (reflecting Kleiber's law of basal metabolic rate scaling) and 1.0 for volume of distribution (reflecting anatomical mass proportionality)[1]. Using Monte Carlo simulations and these scaling parameters, rat IV doses of 1 mg/kg and 5 mg/kg correspond to Human Equivalent Doses (HED) of 30 mg and 150 mg, respectively, to achieve comparable steady-state plasma exposures[3].

Table 1: Summary of In Vivo Pharmacokinetic Parameters (Rat Model)

| PK Parameter | Value / Characteristic | Analytical Rationale |

| Model Fit | Two-compartment | Captures rapid peripheral tissue distribution followed by systemic elimination. |

| Terminal Half-life ( t1/2 ) | ~0.8 hours | Indicates rapid hepatic/renal clearance; necessitates frequent dosing or sustained-release formulations. |

| Plasma Protein Binding | 64% | Moderate binding allows for a significant unbound fraction (36%) for tissue penetration. |

| Linearity | Linear up to 5 mg/kg | Dose-proportional exposure simplifies initial clinical dose projections. |

| Human Equivalent Dose | 30 mg (from 1 mg/kg rat) | Derived via allometric scaling ( CL∝W0.75 , V∝W1.0 ). |

Metabolic Pathways and Biotransformation

The in vivo metabolism of avicularin is heavily influenced by its glycosidic nature. Intact flavonol glycosides are generally poorly absorbed through the intestinal epithelium.

Deglycosylation and Phase II Conjugation

Upon oral ingestion, avicularin encounters intestinal glycosidases and the gut microbiome, which cleave the α -L-arabinofuranoside moiety to yield the aglycone, quercetin [5]. The aglycone is highly lipophilic and readily absorbed into the enterocytes, where it immediately undergoes extensive first-pass Phase II metabolism.

The primary hepatic and intestinal biotransformations include:

-

Glucuronidation: Catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming quercetin-3-glucuronide[5].

-

Sulfation: Catalyzed by Sulfotransferases (SULTs), forming quercetin-3-sulfate.

-

Methylation: Catalyzed by Catechol-O-methyltransferase (COMT), yielding isorhamnetin (3'-O-methylquercetin) conjugates[5].

Note on Intact Absorption: While deglycosylation is the primary route, human studies involving cranberry juice ingestion have detected intact quercetin-3-arabinoside in urine. Interestingly, it exhibits delayed clearance ( Tmax at 237 min) relative to other flavonol glycosides, suggesting specific, albeit limited, active transport mechanisms (e.g., SGLT1 or OATP transporters) that allow a fraction of the intact conjugate to bypass immediate first-pass cleavage[6].

Caption: Metabolic biotransformation of avicularin highlighting gut deglycosylation and Phase II conjugation.

Pharmacodynamics and Molecular Targets

Avicularin exerts pleiotropic pharmacological effects by modulating specific intracellular signaling cascades.

Anti-Inflammatory Action via TRAF6/MAPK

Avicularin demonstrates potent anti-inflammatory and chondroprotective effects by directly targeting TNF Receptor-Associated Factor 6 (TRAF6) . By inhibiting TRAF6, avicularin suppresses the downstream phosphorylation of the Mitogen-Activated Protein Kinase (MAPK) pathway (p38, ERK, JNK) and prevents NF- κ B nuclear translocation. This effectively downregulates the transcription of pro-inflammatory mediators (iNOS, COX-2) and matrix metalloproteinases (MMP3, MMP13), preventing extracellular matrix (ECM) degradation in models of osteoarthritis[7].

Caption: Mechanism of avicularin-mediated inhibition of the TRAF6/MAPK inflammatory cascade.

Metabolic Regulation and Oncology

-

Lipid Metabolism: Avicularin suppresses intracellular lipid accumulation by repressing CCAAT/enhancer-binding protein alpha (C/EBP α )-activated, GLUT4-mediated glucose uptake in adipocytes (e.g., 3T3-L1 cells)[8].

-

Chemosensitization: In human gastric cancer, avicularin reverses multidrug resistance (e.g., 5-Fluorouracil, Cisplatin) by upregulating pro-apoptotic signals, specifically enhancing Bax and BOK expressions, and promoting the cleavage of Caspase-3 and PARP[9].

Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), the following protocols outline the self-validating methodologies required for avicularin pharmacokinetic analysis.

Protocol 1: Bioanalytical Quantification via UPLC-MS/MS

Causality: UPLC-MS/MS is selected over standard HPLC due to the rapid elimination of avicularin ( t1/2≈0.8 h)[2], which results in low-nanogram plasma concentrations at terminal time points. Tandem mass spectrometry provides the requisite sensitivity and specificity.

Step-by-Step Workflow:

-

Sample Preparation: Aliquot 50 μ L of rat plasma into a microcentrifuge tube.

-

Internal Standard (IS) Addition: Add 10 μ L of IS solution (e.g., Rutin, 500 ng/mL) to ensure extraction recovery normalization.

-

Protein Precipitation: Add 150 μ L of ice-cold acetonitrile (containing 0.1% formic acid to maintain avicularin in its unionized, stable state). Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated plasma proteins.

-

Supernatant Transfer: Transfer 100 μ L of the clear supernatant to an autosampler vial.

-

Chromatography: Inject 2 μ L onto a C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 μ m). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode using Electrospray Ionization (ESI) in negative ion mode. Monitor the specific precursor-to-product ion transitions for avicularin (e.g., m/z 433.1 → 301.0, representing the loss of the arabinofuranoside moiety).

Protocol 2: Plasma Protein Binding via Ultrafiltration

Causality: Ultrafiltration is preferred over equilibrium dialysis for avicularin because it is faster, preventing the potential ex vivo degradation of the flavonoid in plasma matrix at 37°C over extended periods.

Step-by-Step Workflow:

-

Spiking: Spike blank rat plasma with avicularin to achieve clinically relevant concentrations (e.g., 100, 500, and 1000 ng/mL). Incubate at 37°C for 30 minutes to achieve binding equilibrium.

-

Device Preparation: Pre-condition 30,000 Molecular Weight Cut-Off (MWCO) centrifugal filter units with 5% Tween-20 followed by purified water to minimize non-specific binding of the highly lipophilic avicularin to the filter membrane.

-

Filtration: Load 300 μ L of the spiked plasma into the upper reservoir of the MWCO filter.

-

Centrifugation: Centrifuge at 2,000 × g for 15 minutes at 37°C. Critical Step: Do not exceed 20% volume filtration to prevent equilibrium shift and artificial concentration of proteins.

-

Quantification: Collect the ultrafiltrate (containing unbound avicularin) and an aliquot of the original spiked plasma (total avicularin). Analyze both using the UPLC-MS/MS method described in Protocol 1.

-

Calculation: %Bound=(Total ConcentrationTotal Concentration−Unbound Concentration)×100 . (Expected value: ~64%[4]).

References

-

Pharmacokinetic Evaluation of Avicularin Using a Model-Based Development Approach. Planta Medica. 10

-

Pharmacokinetic evaluation of avicularin using a model-based development approach. National Library of Medicine (NIH). 3

-

Determination and pharmacokinetic study of avicularin in rat plasma. ResearchGate. 2

-

Focus on the high therapeutic potentials of quercetin and its derivatives. National Library of Medicine (NIH). 5

-

Urinary Clearance of Cranberry Flavonol Glycosides in Humans. ACS Publications.6

-

Avicularin suppresses cartilage extracellular matrix degradation and inflammation via TRAF6/MAPK activation. National Library of Medicine (NIH). 7

-

Avicularin, a Plant Flavonoid, Suppresses Lipid Accumulation through Repression of C/EBPα-Activated GLUT4-Mediated Glucose Uptake in 3T3-L1 Cells. ACS Publications. 8

-

Avicularin reversed multidrug-resistance in human gastric cancer through enhancing Bax and BOK expressions. National Library of Medicine (NIH). 9

Sources

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic evaluation of avicularin using a model-based development approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Focus on the high therapeutic potentials of quercetin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Avicularin suppresses cartilage extracellular matrix degradation and inflammation via TRAF6/MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Avicularin reversed multidrug-resistance in human gastric cancer through enhancing Bax and BOK expressions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

The Physicochemical and Pharmacokinetic Profile of Quercetin-3-Arabinofuranoside (Avicularin): Molecular Weight, Lipophilicity, and Bioavailability

Executive Summary

Quercetin-3-arabinofuranoside, widely known in pharmacognosy as avicularin, is a bioactive flavonol glycoside that presents a unique pharmacokinetic profile. By conjugating a hydrophilic arabinose sugar to a lipophilic quercetin aglycone, the molecule achieves a delicate physicochemical balance. This whitepaper provides an in-depth technical analysis of avicularin’s molecular weight, lipophilicity (LogP), and the causality behind its membrane permeability, culminating in a validated protocol for quantifying its partition coefficient.

Structural Chemistry and Molecular Weight

Avicularin is predominantly extracted from Polygonum aviculare, cranberries, and the epidermal tissue (peels) of apples[1]. Structurally, it consists of a quercetin aglycone core linked to an α-L-arabinofuranosyl residue specifically at the C-3 position[2].

The molecular formula of avicularin is C₂₀H₁₈O₁₁ , yielding an exact molecular weight of 434.35 g/mol [2]. The addition of the five-carbon sugar (arabinose) to the hydrophobic quercetin backbone fundamentally shifts the molecule's spatial geometry. This glycosylation increases the molecular weight by approximately 132 g/mol compared to the aglycone, introducing steric hindrance and multiple hydrogen-bonding sites that alter its thermodynamic behavior in biological fluids.

Lipophilicity (LogP) and Membrane Permeability

Lipophilicity, expressed as the partition coefficient (LogP), dictates a molecule's ability to diffuse across lipid bilayers. Quercetin aglycone is relatively lipophilic (LogP ~1.5–2.0), allowing it to passively diffuse through cell membranes. However, the glycosylation at the C-3 position in avicularin introduces multiple polar hydroxyl groups from the arabinofuranose ring.

This structural modification reduces the molecule's overall lipophilicity (LogP shifts to ~0.5–1.0). While this decreased lipophilicity restricts passive membrane permeability, it significantly enhances aqueous solubility and bioavailability in the gastrointestinal lumen[3]. Because of its reduced LogP, avicularin relies heavily on active transport mechanisms, such as the Sodium-Dependent Glucose Transporter 1 (SGLT1), to enter enterocytes. Alternatively, it must be hydrolyzed by cytosolic glucosidases or the colonic microbiome into its aglycone form prior to systemic absorption[4].

Figure 1: Cellular uptake and metabolic hydrolysis pathway of avicularin.

Comparative Physicochemical Data

To contextualize avicularin's properties, it is essential to compare it against its aglycone and other common glycosides (e.g., rutin). The table below summarizes these quantitative metrics, illustrating how increasing glycosylation inversely correlates with lipophilicity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated LogP | H-Bond Donors | H-Bond Acceptors |

| Quercetin (Aglycone) | C₁₅H₁₀O₇ | 302.23 | ~1.5 - 2.0 | 5 | 7 |

| Avicularin | C₂₀H₁₈O₁₁ | 434.35 | ~0.5 - 1.0 | 8 | 11 |

| Rutin (Diglycoside) | C₂₇H₃₀O₁₆ | 610.52 | < 0 | 10 | 16 |

Experimental Protocol: Determination of Avicularin Lipophilicity (LogP)

To accurately determine the LogP of avicularin for pharmacokinetic modeling, the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is employed. This protocol is designed as a self-validating system to eliminate artifacts caused by micro-emulsions or solvent volume shifts.

Step 1: Phase Pre-Saturation

-

Procedure: Vigorously stir equal volumes of n-octanol and 0.1 M Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Allow the phases to separate completely in a separatory funnel.

-

Causality: Pre-saturating the solvents ensures that no cross-dissolution occurs during the actual experiment, which would otherwise skew concentration calculations. Using pH 7.4 PBS mimics physiological blood plasma conditions, ensuring the measured LogP reflects the molecule's in vivo ionization state.

Step 2: Solute Preparation

-

Procedure: Dissolve exactly 1.0 mg of high-purity avicularin standard (>98% HPLC grade) directly into 10 mL of the pre-saturated PBS phase.

-

Causality: Avicularin’s moderate hydrophilicity allows it to dissolve in the aqueous phase without the need for co-solvents (like DMSO). Avoiding co-solvents is critical, as they can artificially alter the thermodynamic partitioning behavior of the solute and invalidate the LogP reading.

Step 3: Interfacial Partitioning

-

Procedure: Combine the 10 mL avicularin-PBS solution with 10 mL of pre-saturated n-octanol in a sealed borosilicate glass vial. Shake mechanically at 100 rpm for 2 hours at 25°C. Subsequently, centrifuge the mixture at 3000 × g for 15 minutes.

-

Causality: Mechanical shaking maximizes the interfacial surface area for solute transfer, ensuring thermodynamic equilibrium is reached. Centrifugation is a mandatory self-validating step to break any invisible micro-emulsions formed during shaking, guaranteeing a sharp, pure boundary between the organic and aqueous layers.

Step 4: HPLC-UV Quantification

-

Procedure: Extract samples from both the octanol and aqueous layers using separate, clean syringes. Analyze both phases using Reversed-Phase HPLC (C18 column) with UV detection set to 350 nm.

-

Causality: RP-HPLC provides the specificity needed to quantify the compound accurately. UV detection at 350 nm targets the characteristic Band I absorbance of flavonols, preventing interference from any trace solvent impurities.

Step 5: Data Calculation

-

Procedure: Calculate LogP using the logarithmic ratio of the concentrations: LogP = log10([Avicularin]octanol / [Avicularin]water).

Pharmacological Implications and Downstream Signaling

The specific molecular weight and lipophilicity of avicularin directly influence its pharmacological efficacy. Once absorbed, avicularin exhibits potent anti-inflammatory, anti-allergic, and hepatoprotective activities[5]. Mechanistically, avicularin disrupts RANKL-induced osteoclastogenesis and suppresses pro-inflammatory pathways by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB (p65)[5]. Furthermore, it downregulates the downstream expression of cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ)[5].

Figure 2: Avicularin-mediated inhibition of the NF-κB inflammatory signaling pathway.

Conclusion

The physicochemical profile of quercetin-3-arabinofuranoside (avicularin)—characterized by a molecular weight of 434.35 g/mol and a reduced LogP relative to its aglycone—creates a highly specific pharmacokinetic profile. Its moderate lipophilicity necessitates specialized transport or enzymatic hydrolysis for optimal absorption, yet this same property enhances its aqueous solubility, making it a highly viable candidate for anti-inflammatory drug development.

References

-

Apple as a Source of Dietary Phytonutrients: Bioavailability and Evidence of Protective Effects against Human Cardiovascular Disease - Scirp.org 1

-

Mechanisms of Bacterial Resistance and Innovative Strategies to Overcome Antimicrobial Resistance - MDPI 3

-

Systematic Review of Phenolic Compounds in Apple Fruits: Compositions, Distribution, Absorption, Metabolism, and Processing Stability - ACS Publications 4

-

Avicularin | C20H18O11 | CID 5490064 - PubChem - NIH 2

-

Avicularin | Anti-inflammatory Agent - MedChemExpress5

Sources

- 1. Apple as a Source of Dietary Phytonutrients: Bioavailability and Evidence of Protective Effects against Human Cardiovascular Disease [scirp.org]

- 2. Avicularin | C20H18O11 | CID 5490064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanisms of Bacterial Resistance and Innovative Strategies to Overcome Antimicrobial Resistance [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

Pharmacological Profiling of Avicularin: Mechanisms, Targets, and Experimental Methodologies

Executive Summary

Avicularin (CAS 572-30-5) is a naturally occurring plant flavonoid glycoside characterized by a quercetin backbone attached to an α-L-arabinofuranoside sugar moiety[1]. In the landscape of phytochemical drug discovery, avicularin distinguishes itself through a multi-target pharmacological profile. It exhibits potent anti-inflammatory, anti-neoplastic, and metabolic regulatory properties by selectively modulating key intracellular signaling cascades, including the ERK/MAPK, MEK/NF-κB, and C/EBPα pathways[2][3][4]. This technical guide synthesizes the mechanistic grounding of avicularin and provides field-validated, self-validating experimental protocols designed for researchers and drug development professionals.

Molecular Mechanisms of Action

Immunomodulation and Anti-Inflammatory Pathways

Avicularin demonstrates profound anti-inflammatory efficacy primarily through the suppression of the Extracellular Signal-Regulated Kinase (ERK) and Nuclear Factor kappa B (NF-κB) pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages,3[3]. By preventing the degradation of IκB, it sequesters NF-κB in the cytoplasm, thereby halting the nuclear transcription of pro-inflammatory cytokines such as IL-1β, and enzymes like iNOS and COX-2[3]. Similar anti-inflammatory mechanisms have been validated in human rheumatoid arthritis (RA) synovial MH7A cells, where avicularin reversed TNF-α-induced inflammation by inhibiting the MEK/NF-κB cascade[5], and in bradykinin-treated MG-63 osteosarcoma cells[6].

Targeted Anti-Cancer Activity

The anti-neoplastic potential of avicularin is characterized by its ability to induce apoptosis and inhibit proliferation across various malignancies. In cutaneous squamous cell carcinoma (CSCC) SCC13 cells,2[2]. This repression alters the Bax/Bcl-2 ratio (increasing pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2) and inhibits epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating N-cadherin and MMP-9[2]. Furthermore, avicularin exhibits targeted cytotoxicity against human colon adenocarcinoma WiDr cells, demonstrating an IC50 of 521.14 μg/mL[7][8].

Metabolic Regulation: Adipogenesis and Lipid Accumulation

Beyond oncology and immunology, avicularin acts as a potent metabolic regulator. In 3T3-L1 adipocytes, it represses the accumulation of intracellular lipids[4]. Mechanistically, unlike other flavonoids (e.g., quercetin or apigenin) that activate AMPK,4[4]. This specific inhibition of fatty acid synthesis and glucose transport highlights its potential as a lipid-lowering therapeutic[1][4].

Emerging Targets: Psoriasis and IL-17 Signaling

Recent network pharmacology and surface plasmon resonance-mass spectrometry (SPR-MS) studies have unveiled a novel direct target for avicularin: the Interleukin-17 Receptor A (IL-17RA)[9]. By directly binding to IL-17RA, 9, significantly suppressing the expression of downstream psoriatic markers like IL-6 and CXCL10[9].

Fig 1: Avicularin multi-target signaling pathways in inflammation, cancer, and metabolism.

Quantitative Pharmacological Data

To facilitate comparative analysis for drug development, the following table summarizes the quantitative pharmacological metrics of avicularin across validated in vitro models.

| Cell Line / Model | Disease Context | Primary Target / Pathway | Effective Concentration / IC50 | Key Pharmacological Outcomes |

| RAW 264.7 | Macrophage Inflammation | ERK / MAPK, NF-κB | 10 - 100 μM (Dose-dependent) | ↓ ERK phosphorylation, ↓ IL-1β, ↓ PGE2, ↓ NO |

| SCC13 | Cutaneous Squamous Cell Carcinoma | MEK / NF-κB, EMT | 10 - 300 μM | ↑ Apoptosis (Bax/Bcl-2 ratio), ↓ Cell viability, ↓ MMP-9[2] |

| 3T3-L1 | Adipogenesis / Obesity | C/EBPα, GLUT4 | 50 μM | ↓ Intracellular lipid accumulation, ↓ Glucose uptake[4] |

| WiDr | Colorectal Adenocarcinoma | Mitochondrial Enzymes | IC50 = 521.14 μg/mL | Cytotoxicity, ↓ Cell proliferation (MTT Assay)[7] |

| MH7A | Rheumatoid Arthritis | MEK / NF-κB | 10 - 300 μM | ↓ IL-1β, IL-6, IL-8, MMP-1, MMP-13; ↑ Apoptosis[5] |

| MG-63 | Osteosarcoma / Inflammation | p38, NF-κB, Oxidative Stress | 10 - 300 μM | ↓ MDA, SOD, Catalase; ↓ iNOS, COX-2[6] |

Standardized Experimental Protocols

Reproducibility in pharmacological assays hinges on understanding the causality behind each protocol step. The following workflows are designed as self-validating systems, incorporating critical control checkpoints.

In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Objective: To quantify the suppression of ERK phosphorylation and pro-inflammatory cytokine release by avicularin[3]. Causality & Rationale: Pre-treatment with avicularin is essential to allow intracellular accumulation and target engagement before the robust inflammatory cascade is triggered by LPS. Measuring both secreted cytokines (ELISA) and intracellular kinases (Western Blot) provides a self-validating loop confirming that phenotypic changes are driven by the hypothesized kinase inhibition.

-

Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to ensure adherence and baseline metabolic stabilization.

-

Avicularin Pre-treatment: Aspirate media and apply fresh media containing avicularin at graded concentrations (e.g., 0, 10, 50, 100 μM). Crucial Step: Incubate for 1-2 hours prior to LPS stimulation. This temporal window ensures avicularin engages the ERK/MAPK machinery before LPS-induced TLR4 activation[3].

-

LPS Stimulation: Add LPS (final concentration 200 ng/mL) directly to the pre-treated wells. Incubate for 30 minutes for optimal kinase phosphorylation analysis, or 24 hours for cytokine release assays[3].

-

Harvest & Self-Validation:

-

Supernatant: Collect and centrifuge (10,000 x g, 5 min) to remove debris. Analyze via ELISA for IL-1β and PGE2.

-

Lysate: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Analyze via Western Blot for p-ERK vs. total ERK. Validation Check: A dose-dependent decrease in p-ERK must correlate directly with a decrease in supernatant IL-1β.

-

Fig 2: Standardized experimental workflow for in vitro macrophage anti-inflammatory assays.

Anti-Adipogenic & Glucose Uptake Assay (3T3-L1 Cells)

Objective: To evaluate the repression of C/EBPα-activated GLUT4-mediated glucose uptake[4]. Causality & Rationale: 3T3-L1 differentiation requires a 6-day hormonal cocktail. Continuous exposure to avicularin during this period is necessary to observe its effect on the transcriptional network (C/EBPα). Using Bodipy 493/503 provides high-contrast lipophilic fluorescence, which is more sensitive and quantifiable than traditional Oil Red O staining.

-

Differentiation Induction: Grow 3T3-L1 preadipocytes to confluence. Initiate differentiation (Day 0) using DMEM containing 10% FBS, 0.5 mM IBMX, 1 μM dexamethasone, and 10 μg/mL insulin, in the presence or absence of 50 μM avicularin[4].

-

Maintenance: On Day 2, replace media with DMEM containing only insulin (10 μg/mL) and avicularin. Refresh this media every 2 days until Day 6[4].

-

Lipid Staining (Bodipy 493/503): On Day 6, wash cells with PBS and stain with Bodipy 493/503. Rationale: This dye specifically binds to neutral lipids in intracellular droplets, allowing for precise fluorometric quantification of adipogenesis[4].

-

Molecular Analysis: Lyse a parallel set of cells to quantify GLUT4 and C/EBPα protein levels via Western Blotting. Validation Check: Reduced lipid fluorescence must align with downregulated C/EBPα and GLUT4 expression, confirming the metabolic bottleneck[4].

References

-

Title: Avicularin inhibits cell proliferation and induces cell apoptosis in cutaneous squamous cell carcinoma - PMC Source: nih.gov URL: [Link]

-

Title: Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent - Semantic Scholar Source: semanticscholar.org URL: [Link]

-

Title: Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages - PMC Source: nih.gov URL: [Link]

-

Title: Avicularin, a Plant Flavonoid, Suppresses Lipid Accumulation through Repression of C/EBPα-Activated GLUT4-Mediated Glucose Uptake in 3T3-L1 Cells | Journal of Agricultural and Food Chemistry Source: acs.org URL: [Link]

-

Title: Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent Source: japsonline.com URL: [Link]

-

Title: Network pharmacology-guided discovery of avicularin from Euphorbia humifusa Willd. targeting IL-17 signaling in psoriasis Source: researchgate.net URL: [Link]

-

Title: Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells - PMC Source: nih.gov URL: [Link]

-

Title: Protective effect of avicularin on rheumatoid arthritis and its associated mechanisms - PMC Source: nih.gov URL: [Link]

Sources

- 1. CAS 572-30-5: avicularin | CymitQuimica [cymitquimica.com]

- 2. Avicularin inhibits cell proliferation and induces cell apoptosis in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protective effect of avicularin on rheumatoid arthritis and its associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

Application Note: HPLC Method Development and Validation for the Quantification of Quercetin-3-O-α-L-arabinofuranoside (Avicularin)

Introduction & Scope

Quercetin-3-O-α-L-arabinofuranoside, commonly known as avicularin (CAS 572-30-5), is a biologically active flavonol glycoside characterized by a quercetin aglycone linked to an arabinofuranose sugar moiety[1]. It serves as a critical pharmacological compound and quality control marker in various botanical matrices, including the peels of Malus domestica (apples)[2] and the fruit of Vaccinium macrocarpon (American cranberry)[3].

Quantifying avicularin presents a unique analytical challenge: it must be chromatographically resolved from closely related structural isomers, such as quercetin-3-galactoside (hyperoside), quercetin-3-glucoside (isoquercitrin), and quercetin-3-arabinopyranoside (guaijaverin)[2][3]. This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) methodology designed for the baseline separation and robust quantification of avicularin.

Mechanistic Insights: The Causality of Method Design

As analytical scientists, we must design methods based on the physicochemical realities of the analyte. The choices in this protocol are governed by the following mechanistic principles:

-

Extraction Thermodynamics: Flavonol glycosides are amphiphilic; the sugar moiety is highly polar, while the aglycone core is hydrophobic. An 80% aqueous methanol solution is selected as the extraction solvent because it effectively disrupts the hydrogen-bonding network of the plant matrix while providing the optimal dielectric constant to solubilize avicularin without extracting highly lipophilic interferences[2].

-

Stationary Phase Kinetics: A monolithic C18 or high-efficiency sub-2 µm particulate column is recommended. Monolithic columns offer superior hydrodynamic advantages, significantly reducing the van Deemter A-term (eddy diffusion) and allowing for rapid mass transfer. This is critical for achieving the high theoretical plate count required to separate the furanoside isomer from the pyranoside isomer[2].

-

Mobile Phase pH Control: Avicularin possesses multiple phenolic hydroxyl groups with pKa values ranging from 7.0 to 9.0. If the mobile phase pH is near these values, partial ionization occurs, leading to severe peak broadening and retention time shifts. By utilizing 0.1% formic acid, the mobile phase pH is buffered to ~2.7. This ensures the phenolic groups remain fully protonated and neutral, facilitating uniform hydrophobic interaction with the C18 ligands and yielding sharp, symmetrical peaks.

-

Organic Modifier Selectivity: Acetonitrile is prioritized over methanol as the organic modifier. Its lower viscosity reduces system backpressure, and its unique dipole moment—lacking hydrogen-bond donating capacity—yields superior peak resolution for closely eluting polyphenols[2].

Mechanistic logic of avicularin retention and peak shape optimization in RP-HPLC.

Experimental Workflow

End-to-end experimental workflow for avicularin extraction and HPLC quantification.

Step-by-Step Methodology

Reagents & Materials

-

Standard: Avicularin analytical standard (HPLC purity ≥ 96%)[1].

-

Solvents: HPLC-grade Acetonitrile, HPLC-grade Methanol, Ultrapure Water (18.2 MΩ·cm).

-

Modifiers: LC-MS grade Formic Acid.

Self-Validating Sample Preparation Protocol

This protocol includes a built-in validation step to ensure extraction exhaustion.

-

Lyophilization: Freeze-dry the botanical sample (e.g., cranberry fruit) to completely remove water content. This prevents solvent dilution and ensures accurate dry weight (DW) normalization[3].

-

Milling: Grind the dried sample to a fine powder (particle size < 0.5 mm) to maximize the surface area for solvent penetration.

-

Extraction: Weigh exactly 1.00 g of the powder into a 50 mL centrifuge tube. Add 20.0 mL of 80% aqueous methanol (v/v).

-

Sonication: Vortex for 60 seconds, then sonicate in an ultrasonic bath at 25°C for 30 minutes. (Note: Temperature is strictly capped at 25°C to prevent thermal degradation of the heat-sensitive furanoside bond).

-

Clarification: Centrifuge the homogenate at 10,000 × g for 10 minutes to pellet cellular debris.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. (Note: Amber vials are mandatory to prevent UV-induced photo-isomerization of the flavonol).

-

System Validation Step (Double-Exhaustion): Re-extract the residual pellet using the exact same steps. Inject both extracts. The extraction is validated as exhaustive if the avicularin peak area in the secondary extract is < 2% of the primary extract.

Chromatographic Conditions

-

Column: RP-C18 (150 mm × 4.6 mm, 5 µm) or equivalent monolithic column[2].

-

Column Temperature: 30°C (Maintains consistent solvent viscosity and reproducible retention times).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Diode-Array Detector (DAD). Avicularin exhibits two characteristic UV maxima. Monitor at 350 nm (Band I, cinnamoyl system) for primary quantification to avoid matrix interference, and 254 nm (Band II, benzoyl system) for peak purity verification.

Data Presentation & System Suitability

Table 1: Optimized HPLC Gradient Elution Profile

To achieve baseline resolution between avicularin and other quercetin glycosides, a meticulously timed gradient is required.

| Time (min) | Mobile Phase A (0.1% Formic Acid in Water) % | Mobile Phase B (0.1% Formic Acid in Acetonitrile) % | Elution Phase |

| 0.0 | 90 | 10 | Initial hold |

| 5.0 | 85 | 15 | Isomer separation |

| 15.0 | 75 | 25 | Elution of target |

| 20.0 | 60 | 40 | Matrix flush |

| 25.0 | 10 | 90 | Column wash |

| 26.0 | 90 | 10 | Re-equilibration |

| 32.0 | 90 | 10 | End of run |

Table 2: Method Validation Parameters

The method must be validated according to ICH guidelines. Typical performance metrics for avicularin quantification in botanical matrices (e.g., cranberry extracts) are summarized below[3].

| Validation Parameter | Target Criteria / Expected Value |

| Linearity Range | 0.50 – 100.0 µg/mL |

| Correlation Coefficient ( R2 ) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.38 – 0.50 µg/mL |

| Limit of Quantification (LOQ) | ~ 1.00 – 1.50 µg/mL |

| Precision (Intra-day %RSD) | < 2.0% |

| Recovery Rate | 95.0% – 105.0% |

| System Suitability (Tailing Factor) | T≤1.5 |

Sources

Application Note: A Validated LC-MS/MS Methodology for the Comprehensive Analysis of Quercetin-3-Arabinofuranoside and its Circulating Metabolites

Abstract & Introduction

Quercetin, a flavonol abundant in many fruits and vegetables, is predominantly found in glycosidic forms, such as quercetin-3-arabinofuranoside, notably in apples.[1] The therapeutic potential of quercetin, ranging from antioxidant to anti-inflammatory effects, is not dictated by the parent glycoside but by the profile of its metabolites formed in vivo.[2] Understanding the biotransformation of quercetin-3-arabinofuranoside is therefore paramount for elucidating its mechanism of action, bioavailability, and overall efficacy. Following ingestion, this glycoside undergoes a complex metabolic journey, primarily orchestrated by the gut microbiota and subsequent hepatic modifications, resulting in a diverse array of circulating metabolites.[3][4]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive analytical technique for this task, offering unparalleled sensitivity and selectivity to identify and quantify these metabolites in complex biological matrices.[5][6][7] This application note provides a comprehensive, field-proven guide for the analysis of quercetin-3-arabinofuranoside metabolites in plasma. We will move beyond a simple recitation of steps to explain the critical rationale behind each phase of the protocol, from sample preparation to data interpretation, ensuring a robust and self-validating analytical system.

The Metabolic Journey of Quercetin-3-Arabinofuranoside

A fundamental understanding of the metabolic pathway is crucial for designing an effective analytical strategy, as it informs which analytes to target. Unlike quercetin glycosides attached to glucose, which can be partially absorbed in the small intestine, arabinosides like quercetin-3-arabinofuranoside are generally not absorbed intact.[3][8] They transit to the large intestine, where they become substrates for the resident gut microbiota.

The key metabolic steps are:

-

Deglycosylation: Bacterial enzymes cleave the arabinose sugar moiety, liberating the quercetin aglycone.[3]

-

Absorption & Phase I/II Metabolism: The quercetin aglycone is absorbed by intestinal epithelial cells. It then undergoes extensive Phase I (e.g., methylation by Catechol-O-methyltransferase to form isorhamnetin) and Phase II metabolism (e.g., glucuronidation by UGTs and sulfation by SULTs) in both the intestinal wall and the liver.[4][8]

The resulting primary circulating metabolites are not the parent glycoside or even the aglycone in significant amounts, but rather various conjugated forms like quercetin-glucuronide, quercetin-sulfate, and isorhamnetin-glucuronide.[4]

Caption: Metabolic pathway of Quercetin-3-Arabinofuranoside.

Analytical Workflow: A Strategic Overview

A successful analysis hinges on a meticulously planned workflow that preserves the integrity of the metabolites from collection to detection. Each step is a potential source of variability, and thus requires careful control.

Caption: High-level workflow for metabolite analysis.

Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation

Rationale: The primary goal of sample preparation is to remove interfering macromolecules, primarily proteins, which can clog the LC system and suppress ion formation in the MS source.[9] We employ protein precipitation with an organic solvent, a simple yet effective method that simultaneously quenches enzymatic activity, preventing ex vivo metabolic changes.[10][11] Acetonitrile is often chosen for its efficiency in precipitating a wide range of proteins.[9]

Materials:

-

Human plasma (collected in K2EDTA tubes)

-

Ice-cold Acetonitrile (ACN), HPLC-grade

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Microcentrifuge capable of >14,000 x g and 4°C

-

Vortex mixer

Step-by-Step Methodology:

-

Thawing: Thaw frozen plasma samples on ice until just liquefied. This minimizes the activity of any residual enzymes.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample. For improved quantification, at this stage, you may add an internal standard (e.g., a stable isotope-labeled version of quercetin).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-sample ratio). The cold solvent enhances the precipitation process.

-

Mixing: Immediately vortex the mixture vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins. The solution should appear cloudy.

-

Incubation: Incubate the samples on ice for 20 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

-

Supernatant Transfer: Carefully aspirate the clear supernatant, which contains the metabolites, and transfer it to a new, clean tube or an HPLC vial. Be cautious not to disturb the protein pellet.

-

Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be dried under a gentle stream of nitrogen gas and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the analytes and ensures compatibility with the LC system.

Protocol 2: LC-MS/MS Instrumental Analysis

Rationale: This method uses a reversed-phase C18 column, which is ideal for retaining and separating the moderately polar flavonoid metabolites.[12] A gradient elution is employed to effectively separate analytes with differing polarities within a reasonable timeframe. For detection, electrospray ionization in negative mode (ESI-) is highly effective for flavonoids, as their phenolic hydroxyl groups are readily deprotonated to form [M-H]⁻ ions.[13][14] The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[6]

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power and is standard for flavonoid analysis.[12] |

| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Ensures reproducible retention times. |

| Injection Vol. | 5 µL |

| Gradient | 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B) | A standard gradient to elute a range of metabolites. |

MS/MS Conditions:

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | ESI Negative | Flavonoids readily form [M-H]⁻ ions.[13] |

| Capillary Voltage | -3.5 kV | Optimized for ion formation. |

| Source Temp. | 150°C | |

| Drying Gas Temp. | 350°C | |

| Drying Gas Flow | 10 L/min |

| Detection Mode | Multiple Reaction Monitoring (MRM) | For targeted, sensitive, and selective quantification. |

MRM Transitions: The following table provides example MRM transitions. These must be empirically optimized on the specific instrument used. The primary product ion for glycosides and conjugates is often the aglycone fragment (m/z 301 for quercetin).[13][15]

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Quercetin-3-arabinofuranoside | 433.1 | 301.0 | -20 |

| Quercetin (Aglycone) | 301.0 | 151.0 | -25 |

| Quercetin-3-glucuronide | 477.1 | 301.0 | -22 |

| Quercetin-3'-sulfate | 381.0 | 301.0 | -28 |

| Isorhamnetin | 315.0 | 300.0 | -25 |

Method Validation & Data Quantification

Rationale: To ensure the reliability and accuracy of the results, the analytical method must be validated according to established guidelines.[16][17] This process verifies that the method is suitable for its intended purpose.

Key Validation Parameters:

-

Linearity: Assessed by preparing a calibration curve from a series of standards of known concentrations. A correlation coefficient (R²) of >0.99 is typically required.[16]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[18]

-

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments in the matrix (e.g., plasma).

-

Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD). Assessed for both intra-day (repeatability) and inter-day (intermediate precision).

Example Validation Data Summary:

| Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | 0.998 |

| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |

| LOQ | S/N ≥ 10 | 1 ng/mL |

| Accuracy (% Recovery) | 85 - 115% | 97.5% |

| Precision (% RSD) | < 15% | 6.8% |

Conclusion

This application note details a robust and validated LC-MS/MS workflow for the quantitative analysis of quercetin-3-arabinofuranoside metabolites in plasma. By integrating a deep understanding of the compound's metabolic fate with optimized, rationale-driven protocols for sample preparation and instrumental analysis, researchers can achieve highly accurate and reproducible results. This methodology serves as a critical tool for pharmacokinetic and bioavailability studies, ultimately enabling a clearer understanding of the biological impact of dietary flavonoids like quercetin.

References

- A Comparative Guide to Cross-Validation of Analytical Methods for Flavonoid Quantific

- Validation of the Analytical Method for the Determination of Flavonoids in Broccoli.

- Mass spectrometry-based metabolomics for the discovery of candidate markers of flavonoid and polyphenolic intake in adults.

- Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. PMC.

- Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content. Oxford Academic.

- Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. SciELO.

- Mass spectra of quercetin-3-glucoside in negative mode (HPLC-MS).

- Comparative Analysis of Sample Preparation Methods To Handle the Complexity of the Blood Fluid Metabolome: When Less Is More.

- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC.

- UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel.

- Quercetin-3-o-alpha-d-arabinofuranoside. Benchchem.

- Automated Metabolite Extraction for Plasma using the Agilent Bravo Pl

- Inhibitory Activity of Quercetin 3-O-Arabinofuranoside and 2-Oxopomolic Acid Derived from Malus domestica on Soluble Epoxide Hydrolase. PMC.

- UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin. Agilent Technologies.

- Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC. MDPI.

- Pharmacokinetics of Quercetin. IntechOpen.

- LC-MS-MS Analysis and the Antioxidant Activity of Flavonoids from Eggplant Skins Grown in Organic and Conventional Environments. SCIRP.

- Metabolomics Sample Preparation.

- Liquid chromatography tandem mass spectrometry for the detection and validation of quercetin-3-O-rutinoside and myricetin from fractionated Labisia pumila var. Alata.

- A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability. PMC.

Sources

- 1. Inhibitory Activity of Quercetin 3-O-Arabinofuranoside and 2-Oxopomolic Acid Derived from Malus domestica on Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quercetin-3-o-alpha-d-arabinofuranoside | Benchchem [benchchem.com]

- 4. Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 7. agilent.com [agilent.com]

- 8. Pharmacokinetics of Quercetin | IntechOpen [intechopen.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. agilent.com [agilent.com]

- 11. organomation.com [organomation.com]

- 12. Mass spectrometry-based metabolomics for the discovery of candidate markers of flavonoid and polyphenolic intake in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scirp.org [scirp.org]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Isolation and Purification Strategies for Quercetin-3-arabinofuranoside (Avicularin)

Introduction & Pharmacological Context

Quercetin-3-O- α -L-arabinofuranoside, commonly known as avicularin, is a high-value flavonol glycoside extracted from diverse botanical matrices, including Taxillus kaempferi, Syzygium myrtifolium, and Vaccinium macrocarpon (cranberry). In drug development and nutritional research, avicularin has emerged as a potent bioactive compound. Mechanistically, it suppresses intracellular lipid accumulation by repressing C/EBP α -activated, GLUT4-mediated glucose uptake[1]. Furthermore, it exhibits significant α -glucosidase inhibitory activity (IC 5 0 ~17.05 µg/mL), positioning it as a candidate for hyperglycemia management[2], and acts as a noncompetitive inhibitor of soluble epoxide hydrolase (sEH)[3].

The primary analytical challenge in isolating avicularin lies in separating it from closely related structural isomers—most notably quercetin-3-arabinopyranoside—and other co-eluting flavonol glycosides and polymeric tannins[4]. This application note details a scalable, self-validating protocol leveraging liquid-liquid partitioning, size-exclusion chromatography, and semi-preparative RP-HPLC to achieve >99% purity.

Strategic Workflow Overview

The purification of avicularin requires a multi-dimensional chromatographic approach. We exploit differences in polarity (liquid-liquid extraction), molecular size and hydrogen-bonding capacity (Sephadex LH-20), and subtle steric differences of the furanose ring (RP-HPLC) to achieve absolute resolution.

Workflow for the isolation and purification of quercetin-3-arabinofuranoside.

Detailed Experimental Protocols

Phase 1: Matrix Extraction & Targeted Partitioning

-

Biomass Preparation: Pulverize dried plant material (e.g., Taxillus kaempferi stems/leaves) to a fine powder (40-mesh) to maximize surface area[1].

-

Ultrasonic-Assisted Extraction (UAE): Suspend the biomass in 70% aqueous methanol (1:10 w/v). Sonicate at 35°C for 60 minutes. Repeat three times.

-

Expert Insight (Causality): Ultrasonication enhances solvent penetration and mass transfer. The strict 35°C limit prevents the thermal degradation of the arabinofuranosyl moiety, which is susceptible to hydrolysis at elevated temperatures[3].

-

-

Concentration: Pool the extracts and concentrate under reduced pressure (40°C) to remove methanol, yielding an aqueous suspension.

-

Liquid-Liquid Extraction (LLE):

-

Defat the aqueous suspension by partitioning with n-hexane (1:1 v/v, 3 times). Discard the hexane layer (contains lipids and chlorophyll).

-

Partition the aqueous phase with ethyl acetate (EtOAc) (1:1 v/v, 3 times).

-

Expert Insight (Causality): Avicularin, possessing moderate polarity due to its aglycone core and single sugar moiety, preferentially partitions into the EtOAc phase, leaving highly polar free sugars and aliphatic acids in the aqueous phase[2].

-

Phase 2: Bulk Enrichment via Macroporous Resin

-

Resin Loading: Re-dissolve the dried EtOAc fraction in a minimal volume of 10% methanol and load it onto a D101 macroporous resin column.

-

Gradient Elution: Elute sequentially with 2-bed volumes (BV) of 20%, 40%, 60%, 80%, and 100% aqueous methanol.

-

Fraction Collection: Collect the 40% and 60% methanol fractions, which contain the enriched flavonol glycosides[5].

-

Expert Insight (Causality): D101 is a non-polar styrene-divinylbenzene copolymer. It captures aromatic flavonoids via hydrophobic π−π interactions, serving as a highly efficient, high-capacity desugaring and depigmentation step.

-

Phase 3: Intermediate Purification via Sephadex LH-20

-

Column Preparation: Swell Sephadex LH-20 resin in methanol overnight and pack into a glass column.

-

Sample Application: Load the concentrated 40-60% MeOH fraction onto the column.

-

Isocratic Elution: Elute with 100% Methanol or a Methanol/Water/Formic Acid (70:25:5) system[6].

-

Self-Validating QC: Monitor the eluate using Thin Layer Chromatography (TLC) under UV 365 nm. Avicularin appears as a dark purple spot that turns yellow upon exposure to NH 3 vapor[6].

-

Expert Insight (Causality): Sephadex LH-20 separates by a dual mechanism: size exclusion and hydrogen bonding. Monomeric glycosides like avicularin elute before aglycones (which hydrogen-bond more strongly to the dextran matrix) and after large polymeric proanthocyanidins (which are excluded by size). This step is critical to prevent the fouling of expensive prep-HPLC columns[4].

-

Phase 4: High-Resolution Polish via Semi-Preparative RP-HPLC

-

System Setup: Utilize a Semi-Preparative HPLC system equipped with a Diode-Array Detector (DAD) and a C18 column (e.g., 250 × 10 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution using Water (containing 1% acetic acid) and Acetonitrile at a ratio of 85:15 (v/v)[1].

-

Parameters: Flow rate of 3.0 - 4.0 mL/min; Column temperature at 40°C; Detection at 350 nm (optimal for flavonols).

-

Isomer Resolution: Collect the peak corresponding to avicularin.

-

Expert Insight (Causality): The addition of 1% acetic acid suppresses the ionization of the phenolic hydroxyl groups, eliminating peak tailing. The isocratic 15% acetonitrile condition is specifically optimized to resolve quercetin-3-arabinofuranoside from quercetin-3-arabinopyranoside. The furanose ring's distinct steric profile alters its hydrophobic interaction with the C18 stationary phase, allowing baseline separation[4].

-

Quantitative Data & Purification Metrics

To benchmark the efficiency of the described protocol, the following table summarizes the expected yield, purity, and primary impurities removed at each stage of the workflow.

| Purification Stage | Expected Avicularin Purity (%) | Cumulative Recovery (%) | Primary Impurities Removed |

| Crude Methanol Extract | 1 - 3% | 100% | Insoluble plant matrix, cellulose |

| EtOAc Partitioning | 15 - 25% | > 90% | Lipids, chlorophyll, free sugars, highly polar acids |

| D101 Macroporous Resin | 45 - 60% | ~ 80% | Residual sugars, highly polar non-aromatics |

| Sephadex LH-20 | 75 - 85% | ~ 65% | Polymeric tannins, proanthocyanidins, aglycones |

| Semi-Prep RP-HPLC | > 99% | ~ 50% | Structural isomers (e.g., pyranosides), other flavonols |

Analytical Validation

To ensure the trustworthiness of the isolated compound, structural elucidation must be confirmed via orthogonal analytical techniques:

-

UHPLC-ESI-HRMS/MS: In negative ion mode, avicularin yields a precursor ion at m/z 433.07 [M-H] − . MS/MS fragmentation produces a dominant product ion at m/z 301.03, corresponding to the loss of the arabinofuranosyl moiety (132 Da) and the generation of the quercetin aglycone[5].

-

NMR Spectroscopy: 1 H and 13 C NMR are essential to confirm the furanose configuration. The anomeric carbon of the α -L-arabinofuranosyl moiety typically resonates around δ 108-109 ppm, which is distinct from the pyranosyl form[4][5].

References[1] Title: Avicularin, a Plant Flavonoid, Suppresses Lipid Accumulation through Repression of C/EBPα-Activated GLUT4-Mediated Glucose Uptake in 3T3-L1 Cells

Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link][3] Title: Inhibitory Activity of Quercetin 3-O-Arabinofuranoside and 2-Oxopomolic Acid Derived from Malus domestica on Soluble Epoxide Hydrolase Source: PMC (PubMed Central) URL: [Link][2] Title: The α-glucosidase inhibitory activity of avicularin and 4-O-methyl gallic acid isolated from Syzygium myrtifolium leaves Source: PubMed URL: [Link][5] Title: Bioactivity-Guided Isolation of Phytochemicals from Vaccinium dunalianum Wight and Their Antioxidant and Enzyme Inhibitory Activities Source: MDPI URL: [Link][6] Title: Qualitative and Quantitative Variation of Anthocyanins and Flavonols among the Different Organs of Cercidiphyllum japonicum Source: kahaku.go.jp URL: [Link][4] Title: Characterization of Flavonols in Cranberry (Vaccinium macrocarpon) Powder Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The α-glucosidase inhibitory activity of avicularin and 4-O-methyl gallic acid isolated from Syzygium myrtifolium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory Activity of Quercetin 3-O-Arabinofuranoside and 2-Oxopomolic Acid Derived from Malus domestica on Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioactivity-Guided Isolation of Phytochemicals from Vaccinium dunalianum Wight and Their Antioxidant and Enzyme Inhibitory Activities [mdpi.com]

- 6. kahaku.go.jp [kahaku.go.jp]

Application Note & Protocol: In Vitro Cell Culture Treatment with Quercetin-3-Arabinofuranoside

Abstract & Scientific Rationale

Quercetin-3-O-α-L-arabinofuranoside (Q3A), also known as Avicularin, is a naturally occurring flavonoid glycoside found in various plants. It is a derivative of quercetin, one of the most extensively studied flavonoids, which is recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] The addition of an arabinofuranoside moiety to the quercetin backbone alters its physicochemical properties, such as solubility and stability, which can influence its biological activity and cellular uptake compared to its aglycone form, quercetin.[3]

This document provides a comprehensive guide for researchers utilizing Q3A in cell culture experiments. We will delve into the mechanistic rationale behind its use, provide detailed, validated protocols for its application, and offer insights into the analysis of its biological effects. The primary mechanisms of action for quercetin and its derivatives involve the modulation of key cellular signaling pathways critical to inflammation, cell proliferation, and apoptosis. These include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, as well as the intrinsic apoptosis pathway involving caspases.[4][5][6][7]

The protocols herein are designed to be self-validating, emphasizing critical control points such as reagent preparation and the inclusion of appropriate vehicle controls to ensure data integrity and reproducibility.

Understanding the Mechanism of Action

The biological effects of Q3A are attributed to its ability to modulate critical intracellular signaling pathways. While some effects are directly demonstrated for the glycoside, much of the detailed mechanistic understanding is extrapolated from its well-studied aglycone, quercetin. After cellular uptake, glycosides like Q3A may be hydrolyzed to quercetin, which can then interact with various molecular targets.

2.1 Inhibition of Pro-Inflammatory Pathways

Q3A and quercetin have demonstrated significant anti-inflammatory activity by inhibiting key signaling pathways like NF-κB and MAPK.

-

NF-κB Pathway: In unstimulated cells, the NF-κB dimer (p65/p50) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli (e.g., LPS, TNF-α) trigger the IκK complex to phosphorylate IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). Quercetin and its derivatives can inhibit this process, suppressing the inflammatory response.[8][9][10] Studies have specifically shown that quercetin-3-O-α-l-arabinopyranoside can inhibit NF-κB p65 translocation.[6]

-

MAPK Pathway: The MAPK family (including p38, JNK, and ERK) regulates cellular responses to a wide range of stimuli, including stress and inflammation. Quercetin has been shown to modulate the phosphorylation status of these kinases, thereby influencing downstream cellular processes like apoptosis and cytokine production.[4][7][11] For instance, quercetin can induce apoptosis by increasing the phosphorylation of p38 MAPK while decreasing the phosphorylation of ERK.[4]

Caption: Q3A-mediated intrinsic apoptosis pathway.

Materials & Reagents

-

Quercetin-3-Arabinofuranoside (CAS: 22255-13-6) * Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected cell line (e.g., HeLa, A549, RAW264.7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Phosphate-Buffered Saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered tips

-

Cell culture flasks/plates

-

Reagents for downstream analysis (e.g., MTT reagent, RIPA buffer, specific antibodies)

Core Experimental Protocol: Cell Culture Treatment

This protocol outlines the essential steps for treating adherent cells with Q3A. The workflow is designed to maximize reproducibility and minimize experimental artifacts.

Caption: General experimental workflow for cell treatment.

Step 1: Preparation of Q3A Stock Solution (Critical Step)

The poor aqueous solubility of flavonoids is a primary experimental challenge. [12]Using an organic solvent like DMSO is necessary, but its final concentration in the culture medium must be carefully controlled to avoid solvent-induced cytotoxicity.

-

Rationale: A high-concentration stock solution allows for minimal volumes of solvent to be added to the final culture medium. DMSO is a standard choice for dissolving hydrophobic compounds for cell culture use. [13]2. Accurately weigh the required amount of Q3A powder.

-

Dissolve the powder in cell culture-grade DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

-

Expert Insight: Quercetin and its derivatives can be unstable at the neutral pH of most culture media. [14]Therefore, prepare fresh dilutions from the stock for each experiment.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Step 2: Cell Seeding

-

Culture your chosen cell line to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis) at a predetermined density. The optimal density ensures cells are in the logarithmic growth phase at the time of treatment.

-

Incubate for 18-24 hours to allow for cell attachment and recovery.

Step 3: Compound Treatment

-

On the day of the experiment, thaw an aliquot of the Q3A stock solution.

-

Prepare serial dilutions of the stock solution directly into fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations.

-

Crucial Control - Vehicle Treatment: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of Q3A used. For example, if your highest Q3A concentration requires a 1:1000 dilution of the DMSO stock, the vehicle control will be medium with 0.1% DMSO. The final DMSO concentration should ideally not exceed 0.5% (v/v). [12][13]4. Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of Q3A or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Downstream Analysis Protocols & Data

Following treatment, various assays can be performed to quantify the effects of Q3A.

5.1 Protocol A: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

After the treatment period, add MTT reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Table 1: Representative Cytotoxicity Data for Quercetin and its Glycosides

| Compound | Cell Line | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| Quercetin | HeLa (Cervical Cancer) | MTT | 29.49 µg/mL | [15][16] |

| Quercetin-3-O-rhamnoside | HeLa (Cervical Cancer) | MTT | 46.67 µg/mL | [15][16] |

| Quercetin | A172 (Glioblastoma) | MTT | ~50 µmol/L (after 48h) | [17] |

| Quercetin | T47D (Breast Cancer) | MTT | 50 µM (after 48h) | [2]|

5.2 Protocol B: Western Blot for Apoptosis & Signaling Markers

This technique allows for the detection of specific proteins to confirm the activation of pathways discussed in Section 2.0.

-

After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Precipitate in Medium | Compound concentration exceeds its solubility limit. | Lower the final concentration. Prepare dilutions fresh and add directly to medium just before use. Ensure the final DMSO concentration is minimal. Consider using solubility enhancers like cyclodextrins if the experimental design allows. [12] |

| High Cell Death in Vehicle Control | DMSO concentration is too high, causing solvent toxicity. | Reduce the final DMSO concentration to <0.2%, ideally ≤0.1%. Ensure the DMSO used is high-purity and cell culture grade. |

| No Observable Effect | Compound may be inactive in the chosen cell line or concentration range. Incubation time may be too short. Compound degraded. | Perform a dose-response and time-course experiment over a broad range. Check the activity of the compound on a positive control cell line. Use freshly prepared stock solutions. |

| Inconsistent Western Blot Results | Unequal protein loading. Issues with antibody quality or transfer efficiency. | Perform a protein concentration assay and ensure equal loading. Use a loading control (e.g., β-actin). Optimize antibody concentrations and incubation times. |

References

-

Kosin Medical Journal. (2016). Quercetin induces cell death by caspase-dependent and p38 MAPK pathway in EGFR mutant lung cancer cells. Available from: [Link]

-

Bio-Medical Informatics. (n.d.). Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease. Available from: [Link]

-

ResearchGate. (n.d.). Effects of quercetin on cleavage of caspase-3 and-7 and PARP in A549 cells. Available from: [Link]

-

ResearchGate. (n.d.). The effects of quercetin on MAPK (ERK, p38 MAPK and JNK) signalling pathways. Available from: [Link]

-

PubMed. (2018). Quercetin-3-O-α-l-arabinopyranoside protects against retinal cell death via blue light-induced damage in human RPE cells and Balb-c mice. Available from: [Link]

-

PubMed. (2011). Quercetin Induces Apoptosis by Activating caspase-3 and Regulating Bcl-2 and cyclooxygenase-2 Pathways in Human HL-60 Cells. Available from: [Link]

-

ResearchGate. (n.d.). The activation of caspase-3 was triggered by different concentrations of quercetin. Available from: [Link]

-

Spandidos Publications. (n.d.). Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. (2021). Cytotoxicity of Quercetin and Quercetin-3-O-rhamnoside of Etlingera elatior (Jack) R.M.Sm. leaves against HeLa Cervical Cancer Cells. Available from: [Link]

-

PMC. (n.d.). Quercetin-3-O-β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells. Available from: [Link]

-

PMC. (n.d.). Inhibitory Activity of Quercetin 3-O-Arabinofuranoside and 2-Oxopomolic Acid Derived from Malus domestica on Soluble Epoxide Hydrolase. Available from: [Link]

-

PMC. (n.d.). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. (2022). Anti-Inflammatory Properties of Quercetin: A Review. Available from: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Cytotoxicity of Quercetin and Quercetin-3-O-rhamnoside of Etlingera elatior (Jack) R.M.Sm. leaves against HeLa Cervical Cancer C. Available from: [Link]

-

Frontiers in Pharmacology. (2024). Novel in vitro evidence on the beneficial effect of quercetin treatment in vascular calcification. Available from: [Link]

-

MDPI. (2019). Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. Available from: [Link]

-

PLOS One. (n.d.). Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons. Available from: [Link]

-

PMC. (n.d.). A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines. Available from: [Link]

-

ResearchGate. (n.d.). Quercetin inhibited NF-kB pathway activation. Available from: [Link]

-

National Onion Association. (2017). Antioxidant and anti-inflammatory activities of quercetin and its derivatives. Available from: [Link]

-

Pharmacophore. (n.d.). NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. Available from: [Link]

-

ResearchGate. (2025). Inhibitory Activity of Quercetin 3-O-Arabinofuranoside and 2-Oxopomolic Acid Derived from Malus domestica on Soluble Epoxide Hydrolase. Available from: [Link]

-

Pharmacognosy Journal. (2017). Isolation, Purification of Quercetin from in vitro Cell Suspension Culture of Caesalpinia pulcherrima and its Analysis by HPLC-DAD and NMR. Available from: [Link]

-

PubMed. (n.d.). The combination of quercetin and cytosine arabinoside synergistically inhibits leukemic cell growth. Available from: [Link]

-

Semantic Scholar. (2017). Isolation, Purification of Quercetin from in vitro Cell Suspension Culture of Caesalpinia pulcherrima and its Analysis by HPLC. Available from: [Link]

-

Avicenna Journal of Medical Biotechnology. (2022). Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells. Available from: [Link]

-

Academic Journals. (2012). Investigation of quercetin stability in cell culture medium: Role in in vitro experiment. Available from: [Link]

-

ResearchGate. (n.d.). Solubility and Physicochemical Stability of Quercetin in Various Vehicles. Available from: [Link]

-

Semantic Scholar. (2021). Quercetin Prevents LPS-Induced Oxidative Stress and Inflammation by Modulating NOX2/ROS/NF-kB in Lung Epithelial Cells. Available from: [Link]

-

Frontiers. (2025). An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. Available from: [Link]

-

Arabian Journal of Chemistry. (2023). A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects. Available from: [Link]

-

PMC. (2026). Quercetin Inhibits the Progression of Gastric Cancer Through the AKT/MAPK Signaling Pathway. Available from: [Link]

-

MDPI. (n.d.). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. Available from: [Link]

-

Journals of University of Babylon. (2024). The natural flavone quercetin: An extensive analysis of its pharmacological mechanisms and medicinal prospects. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Cytototoxic Activity of Liposomal Formulations of Quercetin on Ovarian Cancer cells and Normal Human Embryonic Kidney cells. Available from: [Link]

-

ResearchGate. (2018). How to dissolve reagent grade Quercetin into cell culture medium?. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. journal.waocp.org [journal.waocp.org]

- 3. onions-usa.org [onions-usa.org]

- 4. Quercetin induces cell death by caspase-dependent and p38 MAPK pathway in EGFR mutant lung cancer cells [kosinmedj.org]

- 5. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin-3-O-α-l-arabinopyranoside protects against retinal cell death via blue light-induced damage in human RPE cells and Balb-c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 10. The natural flavone quercetin: An extensive analysis of its pharmacological mechanisms and medicinal prospects [journals.ipinnovative.com]

- 11. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. academicjournals.org [academicjournals.org]

- 15. japsonline.com [japsonline.com]

- 16. japsonline.com [japsonline.com]

- 17. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In Vivo Dosing Guidelines for Quercetin-3-arabinofuranoside (Avicularin) in Murine Models: Pharmacokinetics, Efficacy, and Protocol Standardization

Introduction & Scientific Rationale